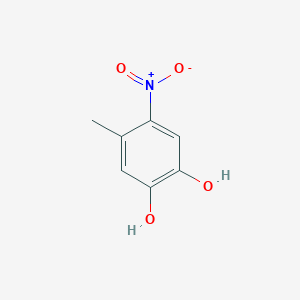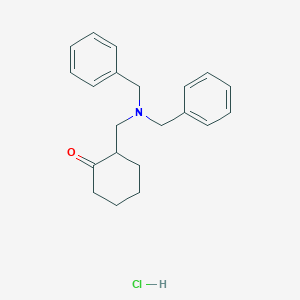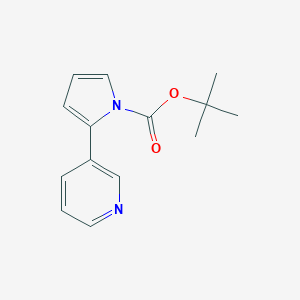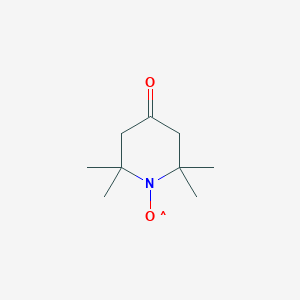
4-Methyl-5-Nitrokatechol
Übersicht
Beschreibung
4-Methyl-5-nitrocatechol (4-MNC) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a nitrobenzene derivative that can be synthesized from nitrobenzene and 4-methylcatechol, and is an important intermediate in the synthesis of various organic compounds. 4-MNC has been used in a variety of research applications, including biochemical and physiological studies, and has been studied for its potential therapeutic and pharmacological effects.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
Im Kontext der Umweltwissenschaften ist 4-Methyl-5-Nitrokatechol Teil einer größeren Klasse nitrierter monoaromatischer Kohlenwasserstoffe (NMAHs), die in atmosphärischen huminsäureartigen Substanzen (HULIS) und braunem Kohlenstoff von Bedeutung sind. Diese Verbindungen sind ökotoxisch und haben ein unzureichend erforschtes toxisches Potenzial für den Menschen .
Biomasseverbrennungstracer
This compound: ist als atmosphärische Tracerverbindung für die Biomasseverbrennung identifiziert. Es wird durch sekundäre Prozesse wie Gas- und wässrige Oxidation und Nitrierung von Lignin-Thermodegradationsprodukten gebildet .
Industrielle Anwendungen
Diese Verbindung befindet sich auf dem Stoffwechselweg für den Abbau von 2,4-Dinitrotoluol, was auf ihre potenzielle Verwendung in industriellen Anwendungen im Zusammenhang mit dem Abbau und der Entgiftung von gefährlichen Stoffen hinweist .
Nachtaktive atmosphärische Reaktionen
Studien haben sich auch auf die nächtliche wässrige Phasenbildung von Nitrokatecholen, einschließlich This compound, in der atmosphärischen kondensierten Phase konzentriert. Diese Forschung ist entscheidend für das Verständnis des Verhaltens und der Umwandlungen der Verbindung während der Nacht, wenn die Photolyse nicht aktiv ist .
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-5-nitrocatechol (MNC) is the enzyme MNC monooxygenase . This enzyme is found in certain bacteria, such as the Burkholderia sp. strain DNT , and plays a crucial role in the degradation of nitro compounds, which is essential for bioremediation studies .
Mode of Action
MNC interacts with its target, MNC monooxygenase, in the presence of NADPH and oxygen . The enzyme catalyzes the removal of the nitro group from MNC, resulting in the formation of 2-hydroxy-5-methylquinone . This reaction is part of the oxidative denitration process .
Biochemical Pathways
MNC is an intermediate in the degradation pathway of 2,4-dinitrotoluene by Burkholderia sp. strain DNT . The MNC monooxygenase enzyme plays a key role in this pathway by converting MNC into 2-hydroxy-5-methylquinone . This pathway is a part of the broader metabolic processes that bacteria have evolved to degrade nitroaromatic compounds .
Pharmacokinetics
The presence of the nitro group and the stability of the benzene ring in nitroaromatic compounds like mnc generally make them resistant to oxidative degradation .
Result of Action
The action of MNC monooxygenase on MNC results in the formation of 2-hydroxy-5-methylquinone . This transformation is a key step in the degradation of 2,4-dinitrotoluene, a synthetic compound introduced into the environment mainly by human activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNC. For instance, the presence of NADPH and oxygen is necessary for MNC monooxygenase to act on MNC . Additionally, the ability of bacteria to degrade nitroaromatic compounds like MNC has evolved in response to the introduction of these synthetic compounds into the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Methyl-5-nitrocatechol is involved in biochemical reactions, particularly in the metabolic pathway for 2,4-Dinitotoluene degradation . It interacts with the enzyme 4-Methyl-5-nitrocatechol monooxygenase (DntB) from Burkholderia sp. strain DNT . DntB is a flavoprotein that catalyzes the conversion of 4-Methyl-5-nitrocatechol to 2-hydroxy-5-methylquinone, with the concomitant removal of the nitro group .
Cellular Effects
It is known that the compound plays a role in the degradation of 2,4-dinitrotoluene, a process that can influence cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methyl-5-nitrocatechol involves its interaction with the enzyme DntB. In the presence of NADPH and oxygen, DntB catalyzes the removal of the nitro group from 4-Methyl-5-nitrocatechol to form 2-hydroxy-5-methylquinone .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the degradation of 2,4-dinitrotoluene .
Metabolic Pathways
4-Methyl-5-nitrocatechol is involved in the metabolic pathway for 2,4-Dinitotoluene degradation
Eigenschaften
IUPAC Name |
4-methyl-5-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRAKCRHPMKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218983 | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68906-21-8 | |
| Record name | 4-Methyl-5-nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)










